molecular formula C7H12O2 B1363149 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran CAS No. 53608-95-0

2-Methoxy-4-methyl-3,4-dihydro-2H-pyran

Cat. No. B1363149
CAS RN: 53608-95-0
M. Wt: 128.17 g/mol
InChI Key: JVTCUFUKBFIIBA-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is a chemical compound with the molecular formula C7H12O2 . It is a cis- and trans- mixture . The compound is a colorless to yellow-red to green transparent liquid .


Synthesis Analysis

The synthesis of 2-substituted tetrahydropyrans, which includes 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran, can be achieved through the carbonyl ene reaction of 2-methylenetetrahydropyrans. This reaction provides β-hydroxydihydropyrans under mild conditions in very good yields .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is widely used as an OH protecting agent. It can be used to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .


Physical And Chemical Properties Analysis

2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is a colorless liquid . It has a boiling point of 140 °C and a flash point of 48 °C . Its density is 0.96 .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran involves the carbonyl ene reaction of 2-methylenetetrahydropyrans . It generally does not react with nucleophiles and organometallic reagents, is resistant to strong bases, and is prone to change under low pH values or Lewis acid conditions .

Safety and Hazards

2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It should be stored in a well-ventilated place and kept cool . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

2-Methoxy-4-methyl-3,4-dihydro-2H-pyran is widely used in the synthesis of various compounds. It can be used as a reactant to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid . Therefore, it has potential applications in various fields of organic synthesis.

properties

IUPAC Name

2-methoxy-4-methyl-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6-3-4-9-7(5-6)8-2/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTCUFUKBFIIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338170
Record name 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53608-95-0
Record name 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran (cis- and trans- mixture)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran
Reactant of Route 2
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran
Reactant of Route 3
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran
Reactant of Route 4
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran
Reactant of Route 5
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran
Reactant of Route 6
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran

Q & A

Q1: What is the primary chemical reaction that 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran undergoes at elevated temperatures?

A1: Both the cis and trans isomers of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran undergo thermal decomposition in the gas phase, yielding crotonaldehyde and methyl vinyl ether. This decomposition follows first-order kinetics and is proposed to occur through a concerted unimolecular mechanism. []

Q2: How do the activation energies for thermal decomposition differ between the cis and trans isomers of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran?

A2: The activation energy for the thermal decomposition of the trans isomer is slightly higher (201.46 kJ/mol) than that of the cis isomer (196.00 kJ/mol). This difference is reflected in the slightly slower decomposition rate of the trans isomer compared to the cis isomer within the studied temperature range. []

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